Methyl 2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Methyl 2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a unique structure. This compound features a bicyclo[2.2.1]heptane ring system, a benzothiophene moiety, and a tert-butyl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
The synthesis of Methyl 2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves multiple steps. The key steps include the formation of the bicyclo[2.2.1]heptane ring system and the subsequent attachment of the benzothiophene moiety. The reaction conditions typically involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzothiophene moiety, leading to the formation of various substituted products.
Scientific Research Applications
Methyl 2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The bicyclo[2.2.1]heptane ring system and the benzothiophene moiety play crucial roles in its binding to target proteins or enzymes. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Compared to other similar compounds, Methyl 2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate stands out due to its unique combination of structural features. Similar compounds include:
- Methyl 2-{bicyclo[2.2.1]heptan-2-yl}acetate
- 2-Methylbicyclo[2.2.1]hept-2-enes
- 2-Methylenebicyclo[2.2.1]heptane .
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to different chemical and biological properties.
Properties
Molecular Formula |
C22H31NO3S |
---|---|
Molecular Weight |
389.6 g/mol |
IUPAC Name |
methyl 2-(bicyclo[2.2.1]heptane-2-carbonylamino)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C22H31NO3S/c1-22(2,3)14-7-8-15-17(11-14)27-20(18(15)21(25)26-4)23-19(24)16-10-12-5-6-13(16)9-12/h12-14,16H,5-11H2,1-4H3,(H,23,24) |
InChI Key |
BZALCZFYPHRMAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3CC4CCC3C4 |
Origin of Product |
United States |
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